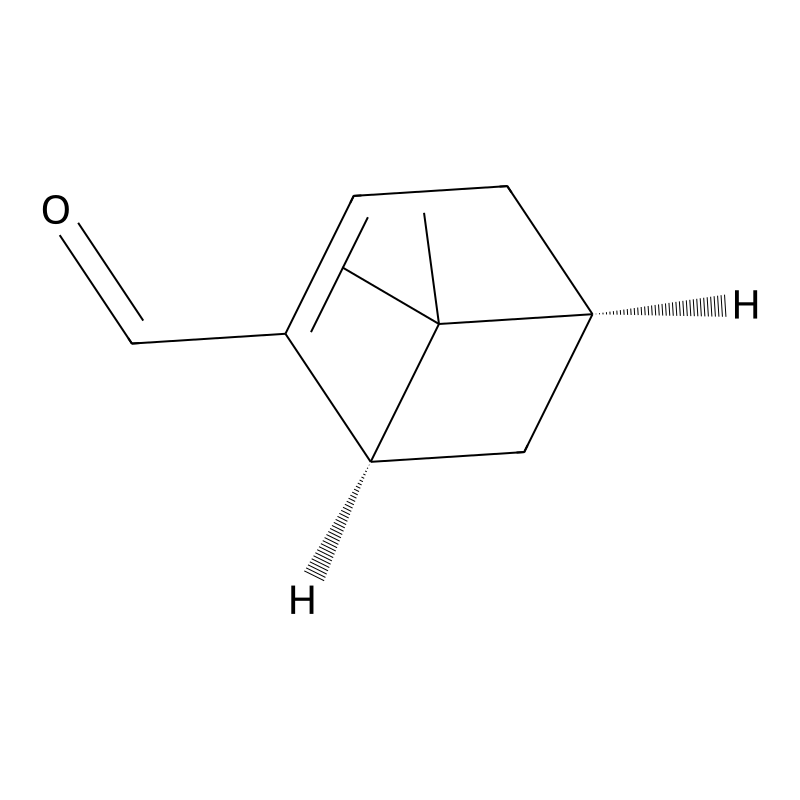

(-)-Myrtenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Canonical SMILES

Isomeric SMILES

(-)-Myrtenal (CAS 18486-69-6) is a highly valued bicyclic monoterpene aldehyde derived from the chiral pool, featuring a rigid bicyclo[3.1.1]hept-2-ene framework and a reactive α,β-unsaturated aldehyde group. As a pure enantiomer with a defined optical rotation ([α]20/D −15°), it serves as a critical building block in asymmetric synthesis, transition-metal ligand design, and the development of neuroprotective pharmacophores[1]. Its specific structural rigidity makes it a premium precursor compared to simpler acyclic or monocyclic terpenes, particularly when precise stereocontrol is required in downstream condensation, olefination, and cycloaddition reactions [2].

Generic substitution of (-)-myrtenal with monocyclic analogs like perillaldehyde or acyclic aldehydes like citral fundamentally alters the steric environment of the reactive center, leading to a severe loss of stereoselectivity in olefination and condensation pathways [1]. Furthermore, attempting to use racemic myrtenal negates its primary value as a chiral synthon, resulting in racemic mixtures when synthesizing Schiff base ligands or diamines for asymmetric catalysis, thereby destroying downstream enantiomeric excess [2]. Finally, substituting with the alcohol precursor, (-)-myrtenol, introduces unnecessary oxidation steps that require stoichiometric reagents, reducing atom economy and increasing process complexity [3].

References

- [1] J. Organomet. Chem. 2001, 623(1-2), 104-111. 'Stereoselective synthesis of chiral terminal (E)-1,3-enynes derived from the aldehydes (1R)-(−)-myrtenal and (S)-(−)-perillaldehyde...'

- [2] Int. J. Mol. Sci. 2024, 25(9), 5010. 'Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers...'

- [3] Chem. Rev. 2017, 117, 18, 11584–11650. 'Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products'.

Superior Stereocontrol in Wittig-Type Olefination

When subjected to Wittig-type reactions with alkynyl-phosphonio ruthenium complexes, the rigid bicyclic structure of (-)-myrtenal dictates absolute stereocontrol, yielding exclusively the (E)-isomer [1]. In contrast, the monocyclic comparator (S)-(-)-perillaldehyde produces a 4:1 mixture of E/Z isomers under identical conditions [1].

| Evidence Dimension | E/Z Isomeric Ratio |

| Target Compound Data | Pure (E)-isomer (100% stereoselectivity) |

| Comparator Or Baseline | (S)-(-)-perillaldehyde (4:1 E/Z mixture) |

| Quantified Difference | Complete elimination of the Z-isomer byproduct |

| Conditions | In situ reaction with ylide–alkynyl ruthenium derivatives |

Procuring (-)-myrtenal eliminates the need for costly and time-consuming chromatographic separation of E/Z isomers in complex natural product synthesis.

Essential Asymmetric Induction in Schiff Base Catalysts

The synthesis of enantioselective oxidovanadium(V) catalysts requires pure chiral precursors to achieve asymmetric induction during the epoxidation of alkenes like S(-)-limonene and cyclohexene [1]. Utilizing pure (-)-myrtenal to form tetradentate Schiff bases ensures the correct spatial arrangement around the metal center, enabling high conversion rates (up to 75% for limonene epoxides) that are impossible to achieve with racemic or non-chiral aldehyde substitutes[1].

| Evidence Dimension | Catalytic Asymmetric Induction |

| Target Compound Data | High enantiomeric excess via pure chiral Schiff bases |

| Comparator Or Baseline | Racemic/non-chiral aldehydes (0% ee) |

| Quantified Difference | Enables stereoselective epoxidation up to 75% conversion for specific terpenes |

| Conditions | Oxidation using aqueous 30% H2O2 or TBHP with vanadium(V) catalysts |

Buyers synthesizing chiral transition-metal catalysts must procure the pure (-)-enantiomer to ensure functional asymmetric induction in downstream oxidations.

Process Efficiency vs. Alcohol Precursors

In the total synthesis of complex terpenes, such as (+)-cardamom peroxide, utilizing (-)-myrtenal directly as a starting material bypasses the need to oxidize (-)-myrtenol [1]. This direct procurement strategy eliminates the requirement for stoichiometric oxidants like Dess-Martin periodinane or chromic acid, streamlining processes like the McMurry coupling where (-)-myrtenal achieves a 53% isolated yield of the target triene [1].

| Evidence Dimension | Required Oxidation Steps |

| Target Compound Data | 0 steps (direct utilization) |

| Comparator Or Baseline | (-)-Myrtenol (requires 1 equivalent of harsh oxidant) |

| Quantified Difference | Elimination of 1 synthetic step and associated oxidant waste |

| Conditions | Precursor preparation for McMurry coupling in total synthesis |

Selecting the aldehyde directly improves process safety, reduces reagent costs, and increases overall throughput in multi-step syntheses.

Synthesis of Chiral Transition-Metal Catalysts

(-)-Myrtenal is the optimal starting material for generating chiral Schiff bases and 1,2-diamines. These ligands are critical for coordinating with vanadium, iron, or ruthenium to perform highly enantioselective oxidations, such as the epoxidation of unactivated alkenes and the oxidation of sulfides to chiral sulfoxides[1].

Development of Neuroprotective Pharmacophores

Due to its specific lipophilicity and structural geometry, (-)-myrtenal is conjugated with adamantane to synthesize agents that alleviate Alzheimer's-type dementia. The precise stereochemistry of the myrtenyl moiety is essential for proper binding in the active sites of target receptors [2].

Total Synthesis via Stereoselective Olefination

In the construction of complex terpene natural products, (-)-myrtenal is selected over monocyclic analogs to guarantee absolute (E)-stereocontrol during Wittig-type olefinations and McMurry couplings, streamlining the isolation of key intermediates [3].

References

- [1] Int. J. Mol. Sci. 2024, 25(9), 5010. 'Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers...'

- [2] Molecules 2022, 27(17), 5456. 'New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model'.

- [3] J. Organomet. Chem. 2001, 623(1-2), 104-111. 'Stereoselective synthesis of chiral terminal (E)-1,3-enynes derived from the aldehydes (1R)-(−)-myrtenal and (S)-(−)-perillaldehyde...'

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

8J97443QRZ

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 87 of 1373 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1286 of 1373 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

564-94-3

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Explore Compound Types